molecular formula C11H12N6 B1479549 4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine CAS No. 2098051-03-5

4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1479549
CAS RN: 2098051-03-5
M. Wt: 228.25 g/mol
InChI Key: LIRUOVYGIIICFZ-UHFFFAOYSA-N
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Description

The compound “4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains a pyridine ring and a pyrazole ring . The azidomethyl group (-CH2N3) is a functional group that contains an azide (-N3), which is known for its high reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings, both of which are aromatic and contribute to the compound’s stability. The azidomethyl group would add a degree of polarity to the molecule .


Chemical Reactions Analysis

The azide group in the azidomethyl substituent is highly reactive and can participate in various chemical reactions, such as the Staudinger reaction or Click Chemistry . The pyridine and pyrazole rings might also undergo reactions typical for aromatic systems.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. The presence of the azide group could make the compound potentially explosive. The aromatic rings would contribute to its stability and might influence its solubility .

Scientific Research Applications

Central Nervous System (CNS) Modulation

Compounds with a structure similar to “4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine” have been found to act as GABA A receptor positive allosteric modulators . This suggests potential applications in the treatment of CNS disorders, such as anxiety, epilepsy, and insomnia. The azidomethyl group could be leveraged for bioconjugation with CNS-targeting moieties, potentially enhancing the selectivity and efficacy of therapeutic agents.

Cancer Therapeutics

The imidazopyridine core is known to influence cellular pathways crucial for the functioning of cancer cells . The compound could be investigated for its ability to modulate these pathways, offering a new avenue for cancer treatment. Its structural features may allow it to interact with specific enzymes or receptors overexpressed in cancer cells, providing a targeted approach to therapy.

Anti-Inflammatory Applications

Imidazopyridines have been reported to exhibit NSAID-like properties . The compound could be synthesized and tested for its anti-inflammatory potential, possibly leading to new treatments for conditions like arthritis or autoimmune diseases. The azidomethyl group could also be used for attaching to NSAID molecules, potentially creating prodrugs with improved pharmacokinetic profiles.

Antimicrobial and Antiviral Agents

The imidazopyridine derivatives have shown antimicrobial and antiviral activities . Research into the compound could explore its use as a base structure for developing new antimicrobial and antiviral agents, especially in the context of increasing antibiotic resistance.

Agricultural Chemicals

Imidazopyridines have applications in agriculture, such as treating plant shoots or combating rodents . The compound could be modified to enhance these properties, leading to more effective and possibly safer agricultural chemicals.

Synthetic Methodology Development

The azidomethyl group in the compound provides a functional handle for various chemical reactions, making it a valuable tool in synthetic organic chemistry . It could be used to develop novel synthetic routes or as a building block for complex molecules, contributing to the advancement of synthetic methodologies.

Safety and Hazards

The azide group is known to be potentially explosive and can decompose violently under certain conditions. Therefore, compounds containing azide groups should be handled with caution .

Future Directions

The study of pyridine and pyrazole derivatives is a vibrant field in medicinal chemistry, and new compounds are continually being synthesized and tested for various biological activities . The compound could be of interest in this context, and further studies could reveal its potential applications.

properties

IUPAC Name

4-[5-(azidomethyl)-1-ethylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6/c1-2-17-10(8-14-16-12)7-11(15-17)9-3-5-13-6-4-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRUOVYGIIICFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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